molecular formula C6H3ClF3NO B12354645 5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one

Cat. No.: B12354645
M. Wt: 197.54 g/mol
InChI Key: GIRFNSMGDWNFQA-UHFFFAOYSA-N
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Description

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 3rd position on the pyridin-2-one ring. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate reagents to form the desired pyridin-2-one derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridin-2-one derivatives, while substitution reactions can lead to the formation of various substituted pyridin-2-one compounds .

Scientific Research Applications

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2,4H

InChI Key

GIRFNSMGDWNFQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1C(F)(F)F)Cl

Origin of Product

United States

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